Yvonne Krautscheid,
Carl Johann Åke Senning,
Simone B Sartori,
Nicolas Singewald,
Daniela Schuster,
Hermann Stuppner
PMID: 24849814
DOI:
10.1021/ci500106z
Abstract
Neurokinin receptors (NKRs) have been shown to be involved in many physiological processes, rendering them promising novel drug targets, but also making them the possible cause for side effects of several drugs. Aiming to answer the question whether the binding to NKRs could have a share in the side effects or even the desired effects of already licensed drugs, we generated a set of ligand-based common feature pharmacophore models based on the structural information about subtype-selective and nonselective NKR antagonists and screened an in-house database mainly composed of licensed drugs. The prospective pharmacological investigations of the virtual hits haloperidol, eprazinone, and fenbutrazate confirmed them to be NKR ligands in vitro. By the identification of licensed drugs as so far unknown NKR ligands, this study contributes to establishing an activity profile of the investigated compounds and confirms the presented pharmacophore models as useful tools for this purpose.
Kenichi Tanabe,
Hiromi Tsuboi,
Hideki Maejima,
Satoru Arai,
Kensei Katsuoka
PMID: 16409921
DOI:
Abstract
A 68-year-old woman developed an upper respiratory tract infection in November 2002 and was treated with eprazinone hydrochloride, serrapeptase, carbocysteine and clarithromycin. Three days after the start of treatment, the patient noted erythema on her axilla, buttock and inguinal regions. The erythema subsided in 7 days although slight pigmentation remained. However, 7 days later the pigmentation completely disappeared. Oral eprazinone hydrochloride was given as a challenge, and 1 day later the erythema re-appeared in the same areas as on initial presentation (axilla, buttock, and inguinal regions). A fixed erythema without lasting pigmentation is attributed to eprazinone hydrochloride. Therefore, the patient was diagnosed as having a nonpigmented fixed drug eruption associated with eprazinone hydrochloride.
Takahiro Yamamura,
Tomoaki Ohta,
Toshinari Taira,
Yutaka Ogawa,
Yasuyuki Sakai,
Kunikazu Moribe,
Keiji Yamamoto
PMID: 19059327
DOI:
10.1016/j.ijpharm.2008.11.007
Abstract
We investigated the advantages of an external lubrication technique for tableting. A newly developed external lubricating system was applied to tableting in a rotary tablet press using magnesium stearate. The resulting tablets were compared with tablets produced by the conventional internal lubrication method, in which lubricant is blended before tableting. As a model API, we chose eprazinone hydrochloride, because it is easily hydrolyzed by alkaline lubricant. The amount of lubricant required to prevent sticking with external lubrication was only 1/13th of that required with internal lubrication. External lubrication increased tablet crushing strength by 40%, without prolonging tablet disintegration time, and improved the residual ratio of eprazinone hydrochloride in tablets stored under stress conditions for 4 weeks by 10%. The distribution of lubricant on the surface of externally lubricated tablets was observed by scanning electron microscopy after the preparation by focused ion beam milling. The lubricant had formed a layer on the tablet surface. At the central part of the tablet surface, this layer was much thinner than at the edges, and remained extremely thin even when there was excess magnesium stearate. This is the first report to describe the distribution of lubricant on the surface of externally lubricated tablets.
P Toffel-Nadolny,
W Gielsdorf
PMID: 7195719
DOI:
Abstract
After oral application of 3-[4-(beta-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride (eprazinone, Eftapan) together with the unchanged drug, five degradation products were detected and subsequently identified by gas liquid chromatography/mass spectrometry in human urine. With respect to the presented results, eprazinone is degraded by various routes in man: 1. hydrolysis which leads to metabolites M1 and M4, and 2. cleavage of alpha-binding to the nitrogen atom and successive dealkylation reactions resulting in M2, M3 and M5, respectively.
C Bauer
PMID: 7030893
DOI:
Abstract
W Spitzer
PMID: 6997154
DOI:
Abstract
The excellent properties of the new substance eprazinone-dihydrochloride (Eftapan) was demonstrated in a double-blind trial. This agent showed marked secretolytic and bronchial spasmodic properties, further antitussive action and pain relief in the bronchial system. These effects were proven with the parameters of pulmonary function. The substance didn't show any side effect.
M Faber,
O M Maucher,
R Stengel,
E Goerttler
PMID: 6724909
DOI:
Abstract
A drug eruption with subcorneal pustulation is presented, occurring in a patient during treatment with eprazinone . The biopsy of the initial lesions showed changes as in pustulosis subcornealis . The aetiopathogenetic relationship between administration of eprazinone and the pustular eruption was confirmed by patch test.
Z Rudkowski,
T Latos
PMID: 7007990
DOI:
Abstract
This study should demonstrate the efficiency of a new bronchosecretolytic substance, Eprazinone, in therapy of acute and chronic bronchitis with children. The following groups of children have been treated: 1) 10 children with acute bronchitis (aged 5-14 years); 2) 12 children with chronic bronchitis (aged 7-14 years). To objectivize the effect of the substance, exact laboratory- and check-up examinations have been done daily. The dose was 3 x 1 tablet/day for school children, for younger children 2 x 1 suppository daily. All children have been treated over 5-8 days. The results of the therapy with Eprazinone in both groups show that -Eprazinone is an efficient remedy to cure symptomatically chronic and acute bronchitis in children. It shows an excellent mucolytic activity.
J P Haguenauer,
J M Vautel
PMID: 6459415
DOI:
Abstract
W J Ziegler,
R Behrendt,
S Dylla,
D Grossberger,
C Müller,
F Wichard
PMID: 6338340
DOI:
Abstract